(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Overview
Description
(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole is a chemical compound that belongs to the class of selective dopamine D4 receptor antagonists. It has been extensively studied for its potential therapeutic applications in various medical conditions, including schizophrenia, attention deficit hyperactivity disorder, and drug addiction. A-582941 is also known for its high-affinity binding and partial agonism at alpha7 nicotinic acetylcholine receptors, which are highly expressed in the hippocampus and cortex and play important roles in cognitive processes .
Mechanism of Action
Target of Action
A-582941, also known as “A-582941 free base” or “2MUW0L49BN”, is a selective partial agonist of the α7 nicotinic acetylcholine receptors (nAChRs) . The α7 nAChR subtype is highly expressed in the hippocampus and cortex and is thought to play important roles in a variety of cognitive processes .
Mode of Action
A-582941 exhibits high-affinity binding and partial agonism at α7 nAChRs . It interacts with its targets, leading to the activation of these receptors . This interaction results in changes at the cellular level, including the activation of intracellular signaling pathways .
Biochemical Pathways
A-582941 activates signaling pathways known to be involved in cognitive function such as extracellular-signal regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) phosphorylation . It also increases phosphorylation of GSK3beta in the mouse brain, thereby inhibiting this enzyme .
Pharmacokinetics
A-582941 exhibits acceptable pharmacokinetic properties and excellent distribution to the central nervous system (CNS) . It has been found to have high affinity for both rat and human α7 receptors .
Result of Action
The molecular and cellular effects of A-582941’s action include enhanced cognitive performance in behavioral models that capture domains of working memory, short-term recognition memory, memory consolidation, and sensory gating deficit . It also normalizes sensory gating deficits induced by the α7 nAChR antagonist methyllycaconitine in rats, and in DBA/2 mice that exhibit a natural sensory gating deficit .
Biochemical Analysis
Biochemical Properties
A 582941 interacts with α7 nAChRs, which are highly expressed in the hippocampus and cortex and play important roles in a variety of cognitive processes . The nature of these interactions involves high-affinity binding and partial agonism .
Cellular Effects
A 582941 influences cell function by enhancing cognitive performance in behavioral models that capture domains of working memory, short-term recognition memory, memory consolidation, and sensory gating deficit . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of A 582941 involves its high-affinity binding and partial agonism at α7 nAChRs . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
A 582941 is involved in metabolic pathways that interact with α7 nAChRs
Transport and Distribution
A 582941 is transported and distributed within cells and tissues. It has excellent distribution to the CNS
Chemical Reactions Analysis
A-582941 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of A-582941 can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
A-582941 has been widely studied for its potential therapeutic applications in various fields:
Chemistry: A-582941 is used as a research tool to study the properties and functions of alpha7 nicotinic acetylcholine receptors.
Biology: The compound is used to investigate the role of alpha7 nicotinic acetylcholine receptors in cognitive processes and neurological disorders.
Medicine: A-582941 has shown promise in improving cognitive and negative symptoms in animal models of schizophrenia.
Industry: The compound’s favorable pharmacokinetic properties and ability to penetrate the blood-brain barrier make it a valuable candidate for drug development.
Comparison with Similar Compounds
A-582941 is unique in its high-affinity binding and partial agonism at alpha7 nicotinic acetylcholine receptors. Similar compounds include:
A-585539: Another alpha7 nicotinic acetylcholine receptor agonist with high affinity and partial agonism.
PHA-543613: A selective alpha7 nicotinic acetylcholine receptor agonist with cognitive-enhancing properties.
GTS-21: A partial agonist of alpha7 nicotinic acetylcholine receptors with potential therapeutic applications in cognitive disorders.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications.
Properties
CAS No. |
848591-90-2 |
---|---|
Molecular Formula |
C17H21ClN4 |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C17H20N4.ClH/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13;/h2-8,14-15H,9-12H2,1H3;1H |
InChI Key |
YBSDXRMMITZESG-UHFFFAOYSA-N |
SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A582941,A-582941 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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